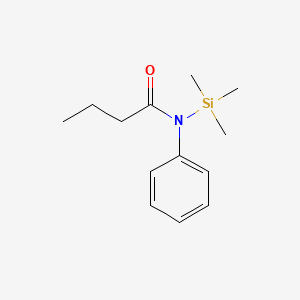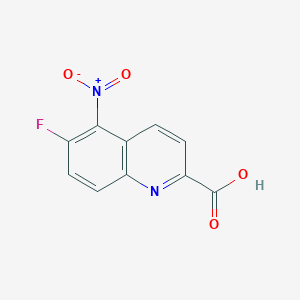
N-Phenyl-N-(trimethylsilyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(trimethylsilyl)butanamid: ist eine organische Verbindung, die zur Klasse der Amide gehört. Sie ist durch das Vorhandensein einer Phenylgruppe, einer Trimethylsilylgruppe und eines Butanamid-Grundgerüsts gekennzeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Phenyl-N-(trimethylsilyl)butanamid beinhaltet typischerweise die Reaktion von N-Phenylbutanamid mit Trimethylsilylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Trimethylsilylchlorids zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:
N-Phenylbutanamid+Trimethylsilyl chlorid→N-Phenyl-N-(trimethylsilyl)butanamid+Salzsäure
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von N-Phenyl-N-(trimethylsilyl)butanamid kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz automatisierter Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können den Produktionsprozess optimieren.
Chemische Reaktionsanalyse
Reaktionstypen: N-Phenyl-N-(trimethylsilyl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Amin oder andere reduzierte Formen umwandeln.
Substitution: Die Trimethylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder andere Nucleophile beinhalten.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Reduzierte Formen wie N-Phenylbutanamid.
Substitution: Verbindungen mit substituierten funktionellen Gruppen, die die Trimethylsilylgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Chemie: N-Phenyl-N-(trimethylsilyl)butanamid wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Transformationen teilzunehmen, was es in der synthetischen Chemie wertvoll macht.
Biologie und Medizin: In der biologischen Forschung kann diese Verbindung als Vorläufer für die Synthese von bioaktiven Molekülen verwendet werden. Seine Derivate können pharmakologische Eigenschaften aufweisen, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.
Industrie: Im Industriesektor wird N-Phenyl-N-(trimethylsilyl)butanamid bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine Stabilität und Reaktivität machen es für Anwendungen in der Polymerchemie und Materialwissenschaft geeignet.
Wirkmechanismus
Der Wirkmechanismus von N-Phenyl-N-(trimethylsilyl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trimethylsilylgruppe kann die Lipophilie der Verbindung erhöhen, was ihre Penetration durch biologische Membranen erleichtert. Im Inneren der Zelle kann die Verbindung mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(trimethylsilyl)butanamide typically involves the reaction of N-phenylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
N-Phenylbutanamide+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenyl-N-(trimethylsilyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as N-phenylbutanamide.
Substitution: Compounds with substituted functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Phenyl-N-(trimethylsilyl)butanamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-(trimethylsilyl)butanamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-Phenylbutanamid: Fehlt die Trimethylsilylgruppe, was zu unterschiedlichen chemischen und physikalischen Eigenschaften führt.
N-Phenyl-N-(trimethylsilyl)acetamid: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
N-Phenyl-N-(trimethylsilyl)propionamid: Ähnliche Struktur, aber mit einer anderen Länge der Kohlenstoffkette.
Einzigartigkeit: N-Phenyl-N-(trimethylsilyl)butanamid ist durch das Vorhandensein sowohl einer Phenylgruppe als auch einer Trimethylsilylgruppe einzigartig, die ihm eine unterschiedliche chemische Reaktivität und physikalische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
138567-66-5 |
|---|---|
Molekularformel |
C13H21NOSi |
Molekulargewicht |
235.40 g/mol |
IUPAC-Name |
N-phenyl-N-trimethylsilylbutanamide |
InChI |
InChI=1S/C13H21NOSi/c1-5-9-13(15)14(16(2,3)4)12-10-7-6-8-11-12/h6-8,10-11H,5,9H2,1-4H3 |
InChI-Schlüssel |
WXMCEKQYGMNGPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)



![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)

![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)




![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)

